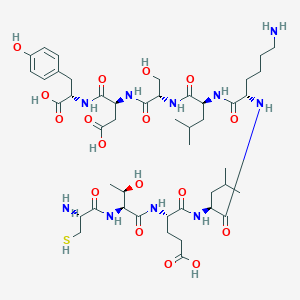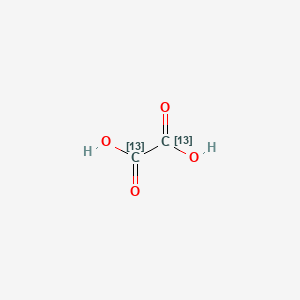
hCAXII-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hCAXII-IN-7 is a chemical compound known for its inhibitory effects on human carbonic anhydrase XII (hCA XII). This enzyme plays a crucial role in various physiological processes, including pH regulation and ion transport. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in certain cancer cell lines such as 786-0, SF-539, and HS 578 T .
Vorbereitungsmethoden
The synthesis of hCAXII-IN-7 involves multiple steps, starting with the preparation of pyrazole-based benzenesulfonamides. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a β-ketoester.
Sulfonamide formation: The pyrazole intermediate is then reacted with a sulfonyl chloride to form the benzenesulfonamide derivative.
Final modifications: Additional functional groups are introduced to enhance the compound’s inhibitory activity and blood-brain barrier permeability
Analyse Chemischer Reaktionen
hCAXII-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
hCAXII-IN-7 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of carbonic anhydrase enzymes.
Biology: The compound is employed in cellular studies to investigate its effects on cell proliferation and apoptosis.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment, particularly for tumors that overexpress hCA XII.
Industry: While its industrial applications are limited, this compound serves as a valuable tool in drug discovery and development .
Wirkmechanismus
hCAXII-IN-7 exerts its effects by inhibiting the activity of human carbonic anhydrase XII. This enzyme is involved in the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of hCA XII, this compound prevents the enzyme from catalyzing this reaction, leading to a disruption in pH regulation and ion transport. This inhibition can induce apoptosis in cancer cells, making this compound a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
hCAXII-IN-7 is unique among carbonic anhydrase inhibitors due to its high specificity for hCA XII and its ability to cross the blood-brain barrier. Similar compounds include:
Methazolamide: Another carbonic anhydrase inhibitor, but with broader specificity.
Ethoxzolamide: Known for its inhibitory effects on multiple carbonic anhydrase isoforms.
Acetazolamide: A well-known carbonic anhydrase inhibitor used clinically for various conditions, but with less specificity for hCA XII .
These compounds share similar mechanisms of action but differ in their specificity, potency, and ability to cross the blood-brain barrier.
Eigenschaften
Molekularformel |
C26H25N5O6S2 |
|---|---|
Molekulargewicht |
567.6 g/mol |
IUPAC-Name |
ethyl 4-[(2E)-2-[[3-(4-methylsulfonylphenyl)-1-(4-sulfamoylphenyl)pyrazol-4-yl]methylidene]hydrazinyl]benzoate |
InChI |
InChI=1S/C26H25N5O6S2/c1-3-37-26(32)19-4-8-21(9-5-19)29-28-16-20-17-31(22-10-14-24(15-11-22)39(27,35)36)30-25(20)18-6-12-23(13-7-18)38(2,33)34/h4-17,29H,3H2,1-2H3,(H2,27,35,36)/b28-16+ |
InChI-Schlüssel |
VNWPUTGKTZSMSK-LQKURTRISA-N |
Isomerische SMILES |
CCOC(=O)C1=CC=C(C=C1)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)



![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)

![2-(3,3,4,4,5,5,5-heptadeuteriopentyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12383304.png)

